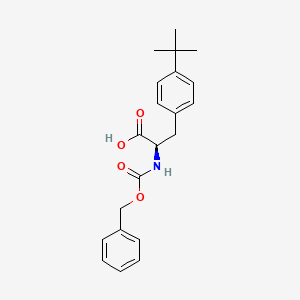

Cbz-4-tert-butyl-D-Phenylalanine

Description

Contextualization within Unnatural Amino Acid Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical proteinogenic amino acids encoded by the standard genetic code. nih.gov Their synthesis and incorporation into peptides and proteins are of significant interest in chemical biology, drug discovery, and materials science. nih.govresearchgate.net By introducing UAAs, researchers can create novel biomolecules with enhanced or entirely new properties, such as increased stability, altered activity, and unique functionalities. researchgate.net

4-tert-Butyl-D-phenylalanine is one such unnatural amino acid. It is a derivative of D-phenylalanine that is valued for its distinctive structural characteristics which can enhance stability and solubility. chemimpex.com The introduction of the tert-butyl group increases lipophilicity, which can improve membrane permeability—a crucial factor in drug design. chemimpex.com The compound Cbz-4-tert-butyl-D-phenylalanine is the N-terminally protected form of this UAA, designed specifically for use as a building block in the methodical process of peptide synthesis. chemimpex.com

Significance of N-Carbobenzyloxy Protection in Amino Acid Chemistry

In peptide synthesis, whether in solution or on a solid phase, it is essential to temporarily block the reactive functional groups on the amino acid backbone and side chains to prevent unwanted side reactions, such as self-polymerization. biosynth.compeptide.com The protecting group for the α-amino terminus is of particular importance. The Carbobenzyloxy (Cbz or Z) group is a well-established and widely used protecting group for the amino function. creative-peptides.com

The Cbz group offers several advantages: it is straightforward to introduce, Cbz-protected amino acids are often stable, crystalline solids, and the group is resistant to racemization during the activation of the carboxyl group for peptide bond formation. creative-peptides.com The Cbz group is stable under the mildly basic conditions used for the removal of the Fmoc group and the acidic conditions used for the removal of the Boc group, making it orthogonal to these common protection strategies. peptide.comyoutube.com It is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd) or by treatment with strong acids like HBr in acetic acid. creative-peptides.com Its historical significance and reliability have secured its place in the toolbox of peptide chemists, particularly in solution-phase synthesis strategies. peptide.com

Rational Design Principles: Role of the 4-tert-Butyl Group in Phenylalanine Derivatives

The modification of natural amino acids is a key strategy in medicinal chemistry and rational drug design. Phenylalanine, with its aromatic phenyl side chain, plays a significant role in molecular recognition through hydrophobic and π-stacking interactions. Altering this side chain can fine-tune the biological activity and pharmacokinetic properties of a peptide.

The introduction of a tert-butyl group at the para-position of the phenyl ring, creating 4-tert-butyl-phenylalanine, is a deliberate design choice. This bulky, lipophilic moiety imparts specific characteristics to the amino acid. The tert-butyl group significantly increases the steric bulk of the side chain, which can be used to probe or restrict the conformational space of a peptide or to influence its binding to a biological target. Furthermore, its lipophilicity can enhance the ability of a peptide to cross cell membranes. chemimpex.com The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thus increasing the in vivo half-life of the resulting peptide. Therefore, the design of 4-tert-butyl-D-phenylalanine is a strategic approach to creating more stable and potent peptide-based agents. chemimpex.com

Research Data and Compound Properties

The following tables summarize key data points for this compound and related compounds based on available research and chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1270290-73-7 | bldpharm.com |

| Molecular Formula | C₂₁H₂₅NO₄ | bldpharm.com |

| Molecular Weight | 355.43 g/mol | bldpharm.com |

| SMILES Code | O=C(O)C@@HNC(OCC2=CC=CC=C2)=O | bldpharm.com |

| Storage Conditions | Sealed in dry, 2-8°C | bldpharm.com |

Table 2: Comparison of Related Phenylalanine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|---|

| 4-tert-Butyl-D-phenylalanine | 274262-82-7 | C₁₃H₁₉NO₂ | 221.34 | Unprotected D-enantiomer with enhanced stability. chemimpex.com |

| 4-tert-Butyl-L-phenylalanine | 82372-74-5 | C₁₃H₁₉NO₂ | 221.29 | L-enantiomer of the modified amino acid. nih.gov |

| Fmoc-4-tert-butyl-D-phenylalanine | 252049-14-2 | C₂₈H₂₉NO₄ | 443.56 | Fmoc-protected version for solid-phase peptide synthesis. chemimpex.com |

| Boc-D-phenylalanine | 18942-49-9 | C₁₄H₁₉NO₄ | 265.31 | Boc-protected natural D-phenylalanine. chemicalbook.com |

Table 3: Compound Names Mentioned in this Article

| Common Name/Abbreviation | Systematic Name |

|---|---|

| This compound | (R)-2-((((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid |

| 4-tert-Butyl-D-phenylalanine | (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid |

| 4-tert-Butyl-L-phenylalanine | (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid |

| Fmoc-4-tert-butyl-D-phenylalanine | (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid |

| Boc-D-phenylalanine | (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid |

| D-Phenylalanine | (R)-2-Amino-3-phenylpropanoic acid |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-tert-butylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNNNROLVWMWES-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Cbz 4 Tert Butyl D Phenylalanine and Its Derivatives

Protection Strategies for Amino Acids: Focus on Carbobenzyloxy (Cbz) Group Introduction

The protection of the amino group is a fundamental step in peptide synthesis and the synthesis of amino acid derivatives to prevent unwanted side reactions, such as premature peptide bond formation. The Carbobenzyloxy (Cbz or Z) group is a widely used amine protecting group due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. ontosight.aiorganic-chemistry.org

The introduction of the Cbz group onto D-phenylalanine is typically achieved through the Schotten-Baumann reaction. This involves reacting the amino acid with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride) under basic conditions. ontosight.ai The base, often an aqueous solution of sodium hydroxide (B78521) or sodium carbonate, serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction. The reaction is often performed in a biphasic system, for example, using a water-solvent mixture like dioxane-water or methanol-water, to accommodate the different solubilities of the reactants. orgsyn.org

This method is highly efficient for the N-protection of various amino acids, including D-phenylalanine and its derivatives. lookchem.comapolloscientific.co.uk The resulting Cbz-protected amino acid is typically a stable, crystalline solid that can be readily purified and used in subsequent synthetic steps. vulcanchem.com

Stereoselective Synthesis Approaches for D-Phenylalanine Derivatives

Achieving the D-configuration of the alpha-amino acid is a critical challenge. While D-amino acids are found in some natural products, they are not as common as their L-enantiomers. nih.gov Therefore, their synthesis requires stereocontrolled methods. Chemical methods for preparing D-amino acids often involve either the chiral resolution of a racemic mixture or, more efficiently, asymmetric synthesis from prochiral precursors. nih.gov

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful and atom-economical method for establishing chirality. This approach is particularly well-suited for the large-scale synthesis of enantiomerically pure amino acids. 36.112.18acs.org The strategy involves the hydrogenation of a prochiral α-dehydroamino acid (an enamide) using a chiral transition metal catalyst, typically based on rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand. researchgate.net

For the synthesis of D-phenylalanine derivatives, an N-acetyl or N-benzoyl dehydroamino acid substrate is hydrogenated. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as DuPhos and DIPAMP have proven to be highly effective. For instance, using a rhodium catalyst with (R,R)-Ethyl-DuPhos can lead to the D-amino acid product with very high enantiomeric excess (ee). 36.112.18acs.org The reaction is typically carried out under mild conditions of temperature and pressure. researchgate.net

A general scheme for this process is: N-Acyl-dehydro-(4-tert-butyl)-phenylalanine + H₂ --(Chiral Rh-catalyst)--> N-Acyl-4-tert-butyl-D-phenylalanine

The high efficiency and selectivity of this method make it an attractive route for industrial production. acs.org

Table 1: Examples of Asymmetric Hydrogenation for D-Amino Acid Synthesis

| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ | N-acetyl dehydroamino-acid | D | >95% 36.112.18acs.org |

| Rh-DIPAMP | N-acyl dehydroamino-acid | D | High |

| BridgePhos-Rh | 3-Benzoylaminocoumarins | Chiral 3-amino dihydrocoumarins | up to 99.7% researchgate.net |

This table is illustrative and based on findings for similar D-amino acid syntheses.

Chiral Auxiliary-Mediated Syntheses

Another robust strategy for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a chemical reaction in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For amino acid synthesis, a common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. acs.org For example, an oxazolidinone auxiliary, as popularized by David A. Evans, can be acylated with a glycine unit. Deprotonation followed by reaction with an electrophile (e.g., a benzyl bromide derivative) proceeds with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org Similarly, auxiliaries based on pseudoephedrine, camphorsultam, or tert-butanesulfinamide are effective in controlling stereochemistry. wikipedia.orgnih.gov For instance, tert-butanesulfinamide can be condensed with a glyoxylate (B1226380) to form a chiral N-sulfinyl imine, which then undergoes stereoselective addition reactions. nih.gov

A representative sequence is:

Attach a chiral auxiliary to a glycine synthon.

Perform diastereoselective alkylation with a 4-tert-butylbenzyl halide.

Cleave the chiral auxiliary to release the 4-tert-butyl-D-phenylalanine.

This method offers high stereocontrol and versatility for creating a wide range of unnatural amino acids. mdpi.orgthieme-connect.com

Table 2: Common Chiral Auxiliaries in Amino Acid Synthesis

| Chiral Auxiliary | Key Reaction | Stereocontrol Mechanism | Typical Diastereomeric Ratio (dr) |

|---|---|---|---|

| Evans Oxazolidinones | Enolate Alkylation | Steric hindrance from the auxiliary directs the incoming electrophile. wikipedia.org | >95:5 |

| Pseudoephedrine | Enolate Alkylation | Forms a rigid chelated intermediate that controls the alkylation trajectory. wikipedia.org | High |

| Tert-Butanesulfinamide | Addition to N-Sulfinyl Imines | The sulfinyl group directs nucleophilic attack to one face of the imine. nih.gov | >95:5 |

| D-Ribonolactone Acetonide | Diastereoselective Alkylation | The rigid sugar-derived scaffold provides a chiral environment. mdpi.org | >80:20 |

This table summarizes general applications of these auxiliaries.

Para-Substitution of Phenylalanine Ring: tert-Butyl Group Incorporation

The final structural element to consider is the tert-butyl group at the para-position (position 4) of the phenyl ring. This group can be introduced either onto a commercially available starting material before building the amino acid portion, or onto the fully formed phenylalanine scaffold.

Electrophilic Aromatic Substitution Strategies

Friedel-Crafts alkylation is the classic method for introducing alkyl groups onto an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction involves treating an aromatic compound with an alkylating agent, such as tert-butyl chloride or isobutylene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). cerritos.edu

When starting with phenylalanine or a derivative, the existing amino and carboxyl groups (or their protected forms) and the alkyl side chain act as ring-directing groups. The side chain is an ortho-, para-director. To achieve selective para-substitution, steric hindrance at the ortho-positions can be exploited. cerritos.edu The bulky tert-butyl group will preferentially add to the less sterically hindered para-position. libretexts.org

However, Friedel-Crafts reactions can be complicated by issues such as over-alkylation and carbocation rearrangements (though rearrangement is not an issue with a tertiary carbocation source). cerritos.edu An alternative, "contra-Friedel-Crafts" approach involves directed metallation followed by reaction with an electrophile, which can offer complementary regioselectivity. rsc.orgresearchgate.netrsc.org

Table 3: Overview of Friedel-Crafts tert-Butylation

| Substrate | Alkylating Agent | Catalyst | Key Feature |

|---|---|---|---|

| Benzene (B151609)/Toluene | tert-Butyl Chloride | AlCl₃ | Classic electrophilic aromatic substitution. cerritos.edu |

| Substituted Benzene | Isobutylene | Acid Catalyst (e.g., H₂SO₄) | Generates tert-butyl carbocation in situ. |

| Anisole/Benzamide | t-BuLi / t-Bu t-butylthiosulfinate | None | "Contra-Friedel-Crafts" via directed metallation-sulfinylation. researchgate.netrsc.org |

This table provides general examples of tert-butylation reactions on aromatic rings.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds. To incorporate a tert-butyl group, a strategy could involve coupling a 4-halo-phenylalanine derivative (e.g., 4-iodo- or 4-bromo-phenylalanine) with a tert-butyl nucleophile, such as tert-butyllithium (B1211817) or a tert-butyl Grignard reagent. nih.gov

Alternatively, a Stille coupling could be employed, reacting a 4-(trialkylstannyl)-phenylalanine derivative with a tert-butyl halide, or more commonly, coupling a 4-tert-butylphenyl halide with a suitable amino acid precursor. researchgate.net The Buchwald-Hartwig amination is another class of Pd-catalyzed reactions, though it is primarily for C-N bond formation. Related methodologies for C-C bond formation with bulky alkyl groups are an area of active research. These methods often benefit from specialized phosphine ligands that facilitate the challenging reductive elimination step involving sterically hindered groups. organic-chemistry.org

While direct palladium-catalyzed tert-butylation can be challenging, related methods for forming C-O bonds with tert-butanol (B103910) or C-C bonds with other isocyanides have been well-established, showcasing the versatility of palladium catalysis. organic-chemistry.orgrsc.orgnih.gov

Advanced Chemical Transformations and Reactivity of Cbz 4 Tert Butyl D Phenylalanine

Derivatization at the Carboxyl Group: Esterification and Amidation Reactions

The carboxylic acid moiety of Cbz-4-tert-butyl-D-phenylalanine is a primary site for derivatization, most commonly through esterification and amidation reactions. These transformations are fundamental to forming peptide bonds or creating other functional derivatives.

Esterification: The conversion of the carboxyl group to an ester is a common strategy for temporary protection or for creating specific molecular probes. Direct esterification with alcohols, such as tert-butyl alcohol, can be achieved using coupling agents that activate the carboxylic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like 4-dimethylaminopyridine (DMAP) can facilitate this transformation. Alternatively, reaction with alkyl halides can form esters, though this typically requires conversion of the carboxylic acid to its carboxylate salt first.

Amidation: Amidation is the cornerstone of peptide synthesis. The carboxyl group of this compound is activated and then reacted with the amino group of another amino acid or amine. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization. The Cbz protecting group is known to be more stable towards racemization compared to N-acetyl groups during coupling reactions mdpi.com.

Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reactions are typically performed in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and often include an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize acid byproducts mdpi.compeptide.com. Studies on the amidation of N-Cbz-L-phenylalanine have shown that using TBTU/DIPEA results in high yields without detectable epimerization mdpi.com.

| Coupling Reagent | Typical Additive | Base | Key Characteristics |

|---|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt or HOSu | DIPEA or NMM | Cost-effective; produces insoluble dicyclohexylurea (DCU) byproduct. |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | None required | DIPEA | High efficiency; low racemization, particularly with Cbz protection. mdpi.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None required | DIPEA | Very efficient, especially for sterically hindered couplings. |

| T3P (1-propanephosphonic anhydride) | None required | DIPEA or Pyridine | Effective for epimerization-prone substrates, showing high optical purity for Cbz-protected amino acids. mdpi.com |

Modifications of the Phenylalanine Side Chain: Beyond the tert-Butyl Group

The phenyl ring of this compound is substituted with a tert-butyl group, which significantly influences the molecule's properties. This group is sterically bulky and electron-donating, and it is generally stable under most conditions used in peptide synthesis.

Modifications targeting the tert-butyl group itself are challenging and not commonly employed due to its inherent lack of reactivity. Reactions such as electrophilic aromatic substitution (e.g., nitration or halogenation) on the phenyl ring are possible, with the tert-butyl group acting as an ortho-para directing substituent. However, such transformations would require harsh conditions that could compromise the integrity of the chiral center and the protecting groups. Therefore, the 4-tert-butylphenyl moiety is typically incorporated as a fixed structural element, valued for its stability and its ability to introduce lipophilicity and steric bulk into a peptide sequence.

Chemo- and Regioselective Transformations of the Protected Amino Acid

The structure of this compound, with its distinct functional groups (Cbz-protected amine, carboxylic acid, and aromatic ring), allows for various chemo- and regioselective transformations.

Chemoselectivity: The primary example of chemoselectivity is the selective activation and reaction of the carboxylic acid group in the presence of the Cbz-protected amine and the aromatic side chain mdpi.comresearchgate.net. During peptide coupling, reagents are chosen to specifically form an active ester or other intermediate at the carboxyl terminus without affecting the Cbz urethane linkage. The Cbz group is stable to the mildly basic conditions of coupling reactions and the acidic conditions used for Boc-group removal, demonstrating its role in orthogonal protection schemes nih.gov.

Regioselectivity: In the context of potential side-chain modifications, regioselectivity would be governed by the existing substituents. The bulky tert-butyl group at the para position and the amino acid backbone at the beta-position of the ring would sterically hinder substitutions at the ortho positions (3 and 5) of the phenyl ring. Any potential electrophilic aromatic substitution would be directed primarily by the activating tert-butyl group, but steric hindrance would remain a significant factor controlling the regiochemical outcome.

Applications of Cbz 4 Tert Butyl D Phenylalanine in Peptide Chemistry and Protein Engineering

Incorporation into Peptides and Peptidomimetics

The synthesis of peptides and peptidomimetics often utilizes building blocks with specific modifications to achieve desired therapeutic or research-oriented properties. Cbz-4-tert-butyl-D-phenylalanine serves as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide sequences with high purity. chemimpex.com The N-terminal carboxybenzyl (Cbz) protecting group provides stability during the synthetic process under both acidic and basic conditions, and it can be selectively removed, typically through hydrogenation. rsc.orgluxembourg-bio.comtotal-synthesis.comvectorlabs.com

Influence on Peptide Conformation and Stability

Research on peptides containing sterically constrained amino acids has shown that such modifications can lead to more defined and stable conformations. nih.gov While specific conformational studies on peptides containing this compound are not extensively detailed in publicly available literature, the known effects of the 4-tert-butylphenylalanine moiety suggest a propensity to induce ordered structures. The stability of peptides is also enhanced by the presence of this modified amino acid, which can confer resistance to enzymatic degradation by proteases. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles. chemimpex.comchemimpex.com

Table 1: Potential Conformational Effects of Incorporating this compound

| Feature | Influence on Peptide Conformation | Influence on Peptide Stability |

| 4-tert-butyl group | Induces steric hindrance, potentially favoring specific secondary structures like β-turns. | Can increase resistance to proteolytic degradation. |

| D-configuration | Can disrupt typical secondary structures (e.g., α-helices) and promote unique folds. | Enhances stability against degradation by endogenous proteases that recognize L-amino acids. |

| Aromatic Ring | Participates in π-π stacking and hydrophobic interactions, influencing overall folding. | Contributes to the hydrophobic core, which can stabilize the folded structure. |

| Cbz-protecting group | Temporarily protects the N-terminus during synthesis, preventing unwanted side reactions. | Not present in the final, deprotected peptide, so it does not directly influence the stability of the final product. |

Design of Peptidic Scaffolds with Modified Properties

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The unique structural features of 4-tert-butyl-D-phenylalanine make it an attractive component in the design of novel peptidic scaffolds. chemimpex.com Its incorporation can be a key strategy in creating macrocyclic peptides and other constrained structures. Macrocyclization is a widely used technique to improve the pharmaceutical properties of peptides by reducing conformational flexibility and enhancing stability.

The hydrophobic nature of the 4-tert-butylphenyl group can be exploited in the design of scaffolds intended to interact with hydrophobic binding pockets on target proteins. This feature is particularly relevant in the development of inhibitors for enzymes such as proteases, where hydrophobic interactions play a critical role in substrate recognition. chemimpex.com

Functionalizing Peptides for Enhanced Biological Activity

The modification of peptides with this compound can lead to enhanced biological activity by influencing how the peptide interacts with its biological target and its ability to reach that target.

Modulation of Receptor Interactions

The interaction between a peptide ligand and its receptor is highly specific and dependent on the three-dimensional arrangement of key amino acid residues. The introduction of 4-tert-butyl-D-phenylalanine can modulate this interaction in several ways. The bulky tert-butyl group can serve as a critical pharmacophore, fitting into a specific hydrophobic pocket on the receptor and thereby increasing binding affinity and selectivity.

Table 2: Potential Impact of 4-tert-butyl-D-phenylalanine on Receptor Binding

| Receptor Interaction Parameter | Potential Effect of 4-tert-butyl-D-phenylalanine Incorporation |

| Binding Affinity (Kd, Ki) | May increase due to enhanced hydrophobic interactions with the receptor's binding pocket. |

| Receptor Selectivity | The specific size and shape of the tert-butyl group may favor binding to one receptor subtype over others. |

| Agonist/Antagonist Activity | The conformational constraints imposed by the residue can stabilize a peptide conformation that either activates (agonist) or blocks (antagonist) the receptor. |

Impact on Enzyme Activity and Inhibition Mechanisms

Peptides are often designed to act as enzyme inhibitors, and the incorporation of modified amino acids is a common strategy to improve their potency and selectivity. americanpeptidesociety.orgpeptide.co.jp The use of 4-tert-butyl-D-phenylalanine is valuable in research aimed at understanding enzyme interactions and designing more effective inhibitors. chemimpex.com

Peptides containing this residue can act as competitive inhibitors, mimicking the natural substrate and binding to the enzyme's active site. nih.govamericanpeptidesociety.org The bulky tert-butyl group can occupy a hydrophobic subsite within the active site, leading to tight binding and potent inhibition. The D-configuration of the amino acid can also contribute to inhibitory activity by presenting a stereochemistry that is recognized by the enzyme but not processed, effectively blocking the catalytic cycle. While specific kinetic data for enzyme inhibition by peptides containing this compound is scarce in the literature, the principles of enzyme kinetics suggest that such peptides could exhibit competitive, non-competitive, or uncompetitive inhibition depending on the specific enzyme and the design of the peptide. americanpeptidesociety.org

Strategies for Improved Membrane Permeability of Peptides

A major challenge in the development of peptide-based drugs is their generally poor ability to cross cell membranes. The lipophilicity of a molecule is a key determinant of its membrane permeability. The tert-butyl group of 4-tert-butyl-D-phenylalanine significantly increases the lipophilicity of the amino acid and, consequently, of the peptide into which it is incorporated. chemimpex.com This increased lipophilicity can enhance the peptide's ability to partition into the lipid bilayer of the cell membrane, a crucial step in passive diffusion.

Furthermore, strategies to improve membrane permeability often involve masking the polar amide bonds of the peptide backbone to reduce the energy penalty of entering the hydrophobic membrane core. The conformational constraints imposed by 4-tert-butyl-D-phenylalanine can lead to the formation of intramolecular hydrogen bonds, which effectively shield the polar groups from the solvent and the lipid environment, thereby facilitating membrane translocation. Peptides designed with a high content of hydrophobic and non-polar residues, such as 4-tert-butyl-D-phenylalanine, are often investigated as cell-penetrating peptides (CPPs). nih.govnih.govwikipedia.org

Development of Unnatural Amino Acid Libraries for Protein Modification

The creation of unnatural amino acid (UAA) libraries is a powerful strategy for exploring the vast chemical space available for protein modification. These libraries provide a diverse set of building blocks that can be systematically incorporated into proteins to probe structure-function relationships, introduce novel catalytic activities, or enhance therapeutic properties. This compound is a key component in the development of such libraries, primarily due to the specific attributes conferred by its tert-butyl and Cbz groups.

The tert-butyl group, a bulky and hydrophobic moiety, is particularly useful for introducing steric hindrance and modulating the hydrophobicity of peptides and proteins. When incorporated into a UAA library, this compound allows researchers to systematically investigate the impact of a large, non-polar side chain on protein folding, stability, and intermolecular interactions. This is especially valuable in the design of peptides intended to disrupt protein-protein interactions, where the bulky tert-butyl group can act as a "hydrophobic wedge" to interfere with binding interfaces.

The carboxybenzyl (Cbz) group serves as a temporary protecting group for the α-amino group of the phenylalanine derivative. vectorlabs.com Its presence is crucial during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the N-terminus while the peptide chain is being elongated. peptide.comnih.gov The Cbz group is stable under the conditions used for many side-chain deprotection steps but can be selectively removed, typically through hydrogenation, to allow for further modification or peptide bond formation. vectorlabs.com This orthogonality makes Cbz-protected amino acids like this compound versatile components of UAA libraries, compatible with various peptide synthesis strategies. peptide.com

The general methodology for constructing a UAA library featuring this compound involves the synthesis of a diverse set of amino acid analogues with varying side chains, while keeping the Cbz protecting group and the core phenylalanine scaffold constant. These UAAs can then be incorporated into peptides using standard automated or manual peptide synthesizers. High-throughput screening methods are subsequently employed to identify peptides with desired properties, such as enhanced binding affinity to a target protein or increased resistance to proteolytic degradation.

Table 1: Properties and Potential Applications of this compound in UAA Libraries

| Property | Contribution of tert-butyl group | Contribution of Cbz group | Potential Library Application |

| Steric Bulk | Introduces significant steric hindrance. | - | Probing steric requirements in protein binding pockets. |

| Hydrophobicity | Increases the non-polar character of the side chain. | - | Enhancing membrane permeability of peptides. |

| Chemical Stability | Provides a stable, non-reactive side chain. | Protects the N-terminus during synthesis. | Creating libraries of proteolytically stable peptides. |

| Synthetic Versatility | - | Allows for controlled, stepwise peptide elongation. | Facilitating the synthesis of complex peptide architectures. |

Role in the Engineering of Modified Proteins

The site-specific incorporation of unnatural amino acids into proteins is a cornerstone of modern protein engineering, enabling the creation of proteins with novel functions and enhanced stability. nih.govnih.gov this compound plays a significant role in this field by providing a tool to introduce a unique combination of steric bulk and hydrophobicity at specific positions within a protein's structure.

One of the primary applications of incorporating this UAA is to enhance protein stability. nih.gov The bulky tert-butyl group can fill hydrophobic cavities within the protein core, leading to more favorable packing interactions and increased thermal stability. Furthermore, the introduction of a D-amino acid can confer resistance to proteolysis, as proteases are typically specific for L-amino acids. This is particularly advantageous for the development of therapeutic proteins with longer in vivo half-lives.

The engineering of modified proteins using this compound typically involves genetic code expansion techniques. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is evolved to specifically recognize this compound and incorporate it in response to a unique codon, such as an amber stop codon (UAG), that has been introduced into the gene of interest at the desired location. This allows for the precise placement of the UAA within the protein sequence.

Research in this area has demonstrated that the incorporation of sterically demanding unnatural amino acids can have profound effects on protein structure and function. For example, the introduction of a bulky hydrophobic group can alter the substrate specificity of an enzyme or modulate the binding affinity of a receptor. The D-configuration of the amino acid can also induce local changes in the peptide backbone conformation, which can be exploited to fine-tune the biological activity of the protein.

Table 2: Research Findings on the Impact of Bulky, Hydrophobic UAAs in Protein Engineering

| Research Area | Finding | Implication for this compound |

| Enzyme Catalysis | Incorporation of bulky hydrophobic residues near the active site can alter substrate specificity. | Could be used to engineer enzymes with novel catalytic activities. |

| Protein Stability | Filling hydrophobic cores with large side chains can increase thermal stability. | Potential to create more robust and long-lasting therapeutic proteins. |

| Protein-Protein Interactions | Bulky residues at binding interfaces can disrupt or enhance protein complex formation. | A tool for designing protein-based inhibitors or stabilizers of protein complexes. |

| Peptide Conformation | D-amino acids can induce local turns or kinks in the peptide backbone. | Can be used to create peptides with specific secondary structures and biological activities. |

Role of Cbz 4 Tert Butyl D Phenylalanine in Chiral Synthesis and Stereochemistry

Stereocontrol in Synthetic Pathways Involving D-Amino Acids

Stereocontrol in a chemical reaction refers to the ability to direct the reaction to form a specific stereoisomer over others. D-amino acids, as enantiomers of the more common L-amino acids, provide an alternative chiral pool for synthetic chemists. When incorporated into a synthetic pathway, the inherent chirality of a D-amino acid can dictate the stereochemical outcome of subsequent bond-forming reactions.

In the case of Cbz-4-tert-butyl-D-Phenylalanine, several structural features contribute to its role in stereocontrol:

The D-Configuration: The absolute configuration of the alpha-carbon (the stereogenic center) is fixed in the D-form. This chiral center can act as a directing group, influencing the facial selectivity of reactions at nearby prochiral centers. For instance, in peptide synthesis, the D-configuration can lead to peptides with unnatural conformations, enhanced stability against enzymatic degradation, and unique biological activities.

The Carboxybenzyl (Cbz) Protecting Group: The Cbz group protects the amine functionality, preventing unwanted side reactions. Its presence also influences the conformational preferences of the molecule. The urethane bond of the Cbz group is relatively rigid and can participate in hydrogen bonding, which may help to lock the molecule into a specific conformation, thereby enhancing its ability to direct the stereochemical course of a reaction. The introduction of the Cbz group has also been noted to reduce the propensity for racemization at the alpha-carbon under certain reaction conditions.

The 4-tert-butylphenyl Side Chain: The bulky tert-butyl group on the phenyl ring provides significant steric hindrance. This steric bulk is a powerful tool for controlling the approach of reagents. In a synthetic intermediate, the tert-butyl group can effectively block one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This steric directing effect is a fundamental principle of asymmetric synthesis.

The combination of these elements in this compound makes it a potent stereocontrol element. For example, when used as a chiral auxiliary, it can be temporarily attached to an achiral molecule to guide a stereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleaved, having imparted its chiral information to the product.

Asymmetric Induction in Reactions Utilizing 4-tert-butyl-D-Phenylalanine Scaffolds

Asymmetric induction is the process by which a chiral entity in a reaction system influences the formation of a new chiral center, leading to an unequal mixture of stereoisomers. Scaffolds derived from 4-tert-butyl-D-phenylalanine are designed to maximize this effect. The large tert-butyl group, positioned at the para-position of the phenyl ring, creates a highly differentiated steric environment.

When a molecule containing a 4-tert-butyl-D-phenylalanine scaffold participates in a reaction, the transition state energetics for the formation of different stereoisomers will be different. The transition state leading to the stereoisomer where steric clash with the tert-butyl group is minimized will be lower in energy and therefore favored. This results in the preferential formation of one enantiomer or diastereomer.

For example, consider the use of a 4-tert-butyl-D-phenylalanine derivative as a chiral directing group in an alkylation reaction of an enolate. The bulky side chain would orient itself to minimize steric interactions, thereby shielding one face of the enolate. An incoming electrophile would then preferentially attack from the exposed face, leading to a high degree of asymmetric induction.

The effectiveness of asymmetric induction is often quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. High values indicate a high degree of stereocontrol. The bulky nature of the 4-tert-butylphenyl group is anticipated to lead to high levels of asymmetric induction in many reactions.

Below is an illustrative data table showing expected outcomes for an asymmetric alkylation reaction using a chiral auxiliary derived from both D-phenylalanine and 4-tert-butyl-D-phenylalanine to highlight the impact of the bulky substituent on diastereoselectivity.

| Chiral Auxiliary Derived From | Electrophile | Diastereomeric Ratio (d.r.) | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| D-Phenylalanine | Methyl Iodide | 85:15 | 70% |

| 4-tert-butyl-D-Phenylalanine | Methyl Iodide | 97:3 | 94% |

| D-Phenylalanine | Benzyl (B1604629) Bromide | 90:10 | 80% |

| 4-tert-butyl-D-Phenylalanine | Benzyl Bromide | >99:1 | >98% |

This table is illustrative and represents typical expected results in asymmetric synthesis, demonstrating the enhanced stereocontrol afforded by the sterically demanding tert-butyl group.

Enantiomeric Purity and its Impact on Research Applications

Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the predominance of one enantiomer in a mixture. In the context of this compound, having a high enantiomeric purity is crucial for its successful application in research and development. The presence of the undesired L-enantiomer can have significant consequences.

In asymmetric synthesis, if the starting chiral material is not enantiomerically pure, the stereochemical outcome of the reaction will be compromised. The presence of the L-enantiomer will lead to the formation of the undesired enantiomer of the product, thereby reducing the enantiomeric excess of the final compound. This can be particularly problematic in the synthesis of pharmaceuticals, where the biological activity often resides in only one enantiomer, and the other may be inactive or even harmful.

For research applications, such as in the synthesis of peptides with specific three-dimensional structures or in the development of enzyme inhibitors, the enantiomeric purity of the building blocks is paramount. The incorporation of even small amounts of the wrong enantiomer can lead to mixtures of peptide diastereomers that are difficult to separate and can result in ambiguous or erroneous biological data.

The following table summarizes the impact of the enantiomeric purity of a chiral building block like this compound on various research applications.

| Application | Impact of High Enantiomeric Purity (>99% e.e.) | Consequence of Low Enantiomeric Purity |

|---|---|---|

| Asymmetric Catalyst Ligand Synthesis | Formation of a highly effective and selective catalyst. | Reduced enantioselectivity of the catalyzed reaction. |

| Pharmaceutical Intermediate Synthesis | Production of a single-enantiomer drug, ensuring desired therapeutic effect. | Contamination with the undesired enantiomer, potentially leading to reduced efficacy or adverse effects. |

| Peptide Synthesis | Formation of a single, well-defined peptide structure. | Generation of a mixture of diastereomeric peptides, complicating purification and biological evaluation. |

| Chiral Stationary Phase Development | Effective separation of enantiomers in chromatography. | Poor chiral recognition and resolution. |

Cbz 4 Tert Butyl D Phenylalanine As a Building Block for Biochemical Probes and Imaging Agents

Design and Synthesis of Fluorescent Amino Acid Probes

The incorporation of fluorescent probes into peptides and proteins is a powerful technique for studying molecular interactions, conformational changes, and localization. Cbz-4-tert-butyl-D-phenylalanine is an excellent starting scaffold for creating such probes. The tert-butyl group provides a bulky, hydrophobic handle that can influence the local environment of the fluorophore, while the D-configuration can impart resistance to enzymatic degradation.

The design of fluorescent probes based on this amino acid typically involves coupling a fluorophore to the amino acid backbone. The synthesis can proceed through several established routes. A common strategy involves the deprotection of the Cbz group, followed by the acylation of the free amine with an activated ester of a fluorescent dye. Alternatively, the carboxylic acid can be activated to couple with an amine-containing fluorophore. The choice of fluorophore is critical and is determined by the specific application, considering factors like quantum yield, excitation and emission wavelengths, and environmental sensitivity. nih.gov The presence of the tert-butyl group can also serve to red-shift the emission wavelength of certain environmentally sensitive fluorophores due to increased conjugation and altered electronic environments. gla.ac.uk

For instance, a fluorescent dipeptide could be synthesized by coupling this compound with another amino acid that has been functionalized with a fluorescent moiety like a benzothiazole. mdpi.com This approach leverages standard peptide synthesis techniques to create probes with defined structures.

| Fluorophore Class | Example | Typical Excitation (nm) | Typical Emission (nm) | Key Features |

| Dansyl | Dansyl Chloride | ~340 | ~520 | Environmentally sensitive, emission shifts with polarity |

| NBD | NBD-F | ~470 | ~540 | Small, environmentally sensitive fluorophore |

| Benzothiazole | 2-Aminobenzothiazole | ~330 | ~450 | Can be integrated into peptide backbone, good quantum yield |

| Oxazole/Thiazole | Phenyl-oxazole | ~365-490 | ~365-490 | Tunable photophysical properties based on substitution nih.gov |

This table presents representative data for common fluorophore classes that could be coupled to an amino acid scaffold.

Development of Radioligands for Molecular Imaging Research

Molecular imaging techniques, particularly Positron Emission Tomography (PET), provide non-invasive, quantitative information about biochemical processes in vivo. nih.gov Radiolabeled amino acids are a highly effective class of PET tracers, especially in neuro-oncology, due to their high uptake in tumors and low accumulation in surrounding healthy brain tissue. nih.govyoutube.com

This compound is a promising precursor for the development of novel PET radioligands. The incorporation of unnatural amino acids can significantly improve the in vivo stability and tumor uptake of peptide-based radiopharmaceuticals. nih.gov The tert-butyl group can enhance metabolic stability by sterically shielding adjacent peptide bonds from enzymatic cleavage and may also modulate the affinity of the resulting radioligand for its biological target.

The synthesis of a PET radioligand from this building block would involve several key steps:

Synthesis of a Precursor: A peptide or small molecule incorporating 4-tert-butyl-D-phenylalanine is synthesized. This precursor is often functionalized with a chelator (e.g., DOTA, NOTA) for radiometals or a group amenable to radiohalogenation (e.g., a stannyl (B1234572) or boronic ester group for radiofluorination).

Radiolabeling: The precursor is reacted with a short-lived positron-emitting radionuclide. The choice of radionuclide depends on its half-life, decay characteristics, and the biological process being studied. nih.gov For peptide-based agents, Gallium-68 (⁶⁸Ga) is often used due to its convenient availability from a generator and its favorable chelation chemistry. For small molecules, Fluorine-18 (¹⁸F) is widely used because of its longer half-life, which facilitates production and distribution. nih.gov

Purification and Formulation: The final radiolabeled compound is rapidly purified and formulated into a sterile, injectable solution for preclinical or clinical research.

The resulting radioligand, for example, a ⁶⁸Ga-labeled peptide containing 4-tert-butyl-D-phenylalanine, could be evaluated for its ability to image tumors expressing specific receptors, such as the gastrin-releasing peptide receptor (GRPR). nih.gov

| Radionuclide | Half-life (min) | Positron Energy (max, MeV) | Common Applications |

| Carbon-11 (¹¹C) | 20.4 | 0.96 | Labeling of endogenous molecules, neuroreceptor imaging nih.gov |

| Fluorine-18 (¹⁸F) | 109.8 | 0.64 | General oncology (FDG), amino acid tracers (FET), neuroimaging nih.govnih.gov |

| Gallium-68 (⁶⁸Ga) | 67.7 | 1.90 | Labeling of peptides and antibodies, receptor imaging (e.g., somatostatin, GRPR) nih.gov |

| Copper-64 (⁶⁴Cu) | 762 (12.7 h) | 0.66 | Longer-term imaging of antibodies and nanoparticles biorxiv.org |

This table summarizes the properties of common positron-emitting radionuclides used in the development of molecular imaging agents.

Future Directions and Emerging Research Themes

Expanding the Scope of Phenylalanine Analogues in Chemical Biology

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern chemical biology, enabling the creation of molecules with tailored functions. nih.govrsc.org Phenylalanine analogues, in particular, are of significant interest due to the crucial role of the phenyl ring in molecular recognition and hydrophobic interactions. The future of Cbz-4-tert-butyl-D-Phenylalanine in this arena lies in its potential to systematically modulate the properties of peptides and proteins.

The tert-butyl group at the para-position of the phenyl ring introduces significant steric bulk. This modification can be strategically employed to influence peptide conformation, restricting rotational freedom and stabilizing specific secondary structures such as β-turns. nih.gov This conformational constraint is a key strategy in the design of peptidomimetics with enhanced biological activity and stability. By replacing a natural phenylalanine residue with this compound, researchers can probe the steric requirements of protein-peptide and protein-protein interactions. This approach can lead to the development of highly potent and selective inhibitors or modulators of enzyme activity and receptor binding.

Furthermore, the incorporation of this UAA can enhance the proteolytic stability of peptides. cpcscientific.com The bulky tert-butyl group can sterically hinder the approach of proteases, enzymes that would otherwise rapidly degrade natural peptides in biological systems. This increased resistance to degradation is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles. Future research will likely focus on the systematic incorporation of this compound into a wide range of bioactive peptides to enhance their therapeutic potential.

Green Chemistry Approaches in the Synthesis of this compound

The synthesis of peptides and their constituent amino acids has traditionally relied on methods that generate significant chemical waste, particularly from the use of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.orgadvancedchemtech.com As the demand for peptides as therapeutics grows, there is an increasing focus on developing more sustainable and environmentally friendly synthetic methods. rsc.orgcosmeticsdesign-asia.com

Future research into the synthesis of this compound and its incorporation into peptides will be heavily influenced by the principles of green chemistry. This includes the exploration of greener solvents to replace traditional, more toxic ones. For example, solvents like propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) have been shown to be effective replacements for DCM and DMF in both solution-phase and solid-phase peptide synthesis. rsc.orgacs.org The development of efficient solvent recycling systems is another key area of focus to reduce the environmental impact of peptide manufacturing. ambiopharm.com

Furthermore, enzymatic and chemo-enzymatic methods are gaining traction as sustainable alternatives to purely chemical synthesis. cosmeticsdesign-asia.commdpi.com Enzymes can offer high stereoselectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. mdpi.com Research into enzymes that can catalyze the synthesis of protected amino acids or the formation of peptide bonds is a promising avenue. For instance, engineered enzymes could potentially be used for the stereoselective synthesis of D-phenylalanine derivatives or for the direct coupling of this compound into a growing peptide chain in an aqueous environment. acs.orggoogle.com The development of transient protecting groups that can be used in water-based peptide synthesis is another innovative approach that aligns with the goals of green chemistry. nih.gov Additionally, the move from batch processing to continuous flow systems can minimize waste and improve efficiency in peptide synthesis. advancedchemtech.com

Computational Chemistry and Molecular Modeling in Predicting Behavior

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods allow researchers to predict the behavior of molecules and design experiments more efficiently. In the context of this compound, computational approaches can provide valuable insights into how its incorporation affects peptide structure and function.

Molecular dynamics (MD) simulations can be used to study the conformational landscape of peptides containing this compound. nih.gov These simulations can predict how the bulky tert-butyl group restricts the flexibility of the peptide backbone and influences its folding into specific secondary structures. This information is crucial for the rational design of peptidomimetics with desired conformations for optimal binding to their biological targets.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Cbz-4-tert-butyl-D-Phenylalanine with high enantiomeric purity?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to minimize racemization. Use chiral HPLC or polarimetry to monitor enantiomeric excess at each step. For example, tert-butyl groups can sterically hinder undesired stereochemical outcomes, but reaction kinetics must be calibrated to avoid side reactions . Pre-purification via recrystallization in non-polar solvents may enhance purity before final characterization by / NMR and mass spectrometry .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow hazard codes H303+H313+H333 (risk of toxicity upon ingestion, skin contact, or inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store desiccated at 2–8°C to prevent hydrolysis of the carbobenzyloxy (Cbz) protecting group. Document storage conditions and conduct periodic stability tests via TLC or FTIR to detect degradation .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm stereochemistry and tert-butyl group placement via splitting patterns and chemical shifts.

- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of Cbz group at ~91 Da).

- HPLC : Assess purity using a C18 column with UV detection at 254 nm. Cross-reference retention times with synthetic intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct a systematic meta-analysis:

Compare assay conditions (e.g., cell lines, incubation times, solvent controls) across studies.

Replicate key experiments with standardized protocols, including positive/negative controls.

Use statistical tools (ANOVA, t-tests) to evaluate variability in IC values. Contradictions may arise from differences in enantiomer ratios or impurity profiles, which can be clarified via chiral resolution and LC-MS .

Q. What experimental strategies are recommended for studying the compound’s role in peptide-based drug design?

- Methodological Answer :

- Solid-Phase Synthesis : Incorporate the compound into model peptides (e.g., antimicrobial sequences) to evaluate its impact on conformational stability.

- Circular Dichroism (CD) : Monitor α-helix or β-sheet formation in aqueous vs. lipid environments.

- Molecular Dynamics Simulations : Predict interactions with biological targets (e.g., enzyme active sites) using software like GROMACS. Validate simulations with SPR (surface plasmon resonance) binding assays .

Q. How can researchers address challenges in scaling up the synthesis of this compound without compromising yield or purity?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent volume, temperature gradients) in pilot-scale reactors.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.

- Purification : Transition from column chromatography to continuous crystallization or membrane filtration for large batches. Document deviations from small-scale protocols and adjust parameters iteratively .

Data Analysis & Interpretation

Q. What frameworks are suitable for correlating structural modifications of this compound with its physicochemical properties?

- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models:

Calculate descriptors (logP, polar surface area, molar refractivity) using software like ChemAxon.

Train regression models to predict solubility, permeability, or stability.

Validate predictions with experimental data (e.g., shake-flask solubility tests, PAMPA assays). Discrepancies may highlight overlooked steric or electronic effects from the tert-butyl group .

Q. How should researchers critically evaluate the reproducibility of synthetic protocols for this compound?

- Methodological Answer :

- Blind Replication : Have independent labs repeat the synthesis using only published methods.

- Sensitivity Analysis : Identify critical steps (e.g., deprotection under acidic conditions) that may vary due to equipment or reagent lot differences.

- Open Data : Share raw NMR spectra and chromatograms in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.